Sulfanitran

Übersicht

Beschreibung

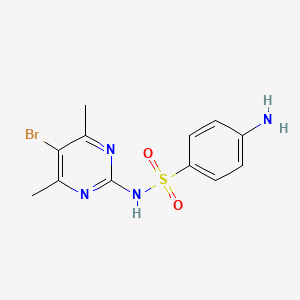

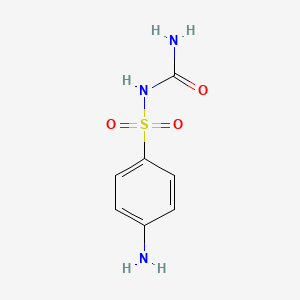

Sulfanitran ist ein Sulfonamid-Antibiotikum, das hauptsächlich in der Geflügelindustrie eingesetzt wird. Es ist bekannt für seine antibakteriellen und antikokzidiellen Eigenschaften, was es zu einem wichtigen Bestandteil in Futterzusätzen für Hühner macht, um Infektionen durch Coccidioides spp. zu kontrollieren . Die chemische Formel von this compound lautet C14H13N3O5S, und es hat ein Molekulargewicht von 335,33 g/mol .

Wissenschaftliche Forschungsanwendungen

Sulfanitran hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung in der Erforschung der Sulfonamidchemie und -reaktionen eingesetzt.

Biologie: Untersucht auf seine antibakteriellen und antikokzidiellen Eigenschaften bei Geflügel.

Medizin: Für die potenzielle Verwendung bei der Behandlung bakterieller Infektionen untersucht.

Industrie: In der Formulierung von Futterzusätzen für Geflügel zur Kontrolle von Infektionen verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Dihydrofolat-Synthetase hemmt, das für die Synthese von Folsäure in Bakterien unerlässlich ist. Diese Hemmung führt zu einer Abnahme der Folsäureproduktion, was letztendlich zur Hemmung des Bakterienwachstums führt. Zu den molekularen Zielen gehören das bakterielle Enzym und der Folat-Stoffwechselweg .

Wirkmechanismus

Target of Action

Sulfanitran is a type of sulfonamide, a class of drugs known for their antibacterial properties .

Mode of Action

Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is necessary for the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, sulfonamides prevent the formation of dihydropteroic acid, a precursor of folic acid . This results in a deficiency of folic acid in bacteria, affecting their growth and multiplication .

Pharmacokinetics

Sulfonamides are generally well absorbed orally and widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by factors such as urinary pH and kidney function .

Result of Action

As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth and multiplication .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of drugs

Biochemische Analyse

Biochemical Properties

Sulfanitran interacts with the multidrug resistance protein 2 (MRP2), a transporter protein that plays a crucial role in the efflux of drugs and metabolites . The interaction between this compound and MRP2 increases the affinity of MRP2 for E217βG , suggesting that this compound may modulate the transport activity of MRP2.

Cellular Effects

Its role as an antibacterial and anticoccidial agent suggests that it may influence cellular processes related to bacterial growth and coccidia reproduction

Molecular Mechanism

This compound’s molecular mechanism of action is primarily linked to its interaction with MRP2. By increasing the affinity of MRP2 for E217βG, this compound may influence the transport and efflux of various compounds, potentially altering cellular drug resistance .

Dosage Effects in Animal Models

While this compound is used in poultry feeds as an antibacterial and anticoccidial agent , the specific effects of different dosages in animal models have not been extensively studied

Metabolic Pathways

Given its interaction with MRP2, it may be involved in pathways related to drug and metabolite transport .

Transport and Distribution

This compound’s interaction with MRP2 suggests that it may be transported and distributed within cells via this protein

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sulfanitran kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Sulfonierung von Anilin-Derivaten beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:

Nitrierung: Anilin wird nitriert, um Nitroanilin zu bilden.

Sulfonierung: Nitroanilin wird dann sulfoniert, um Nitrobenzolsulfonamid zu erzeugen.

Acetylierung: Das Nitrobenzolsulfonamid wird acetyliert, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft strengen Qualitätskontrollen unterzogen, um die Industriestandards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Die Nitrogruppe in this compound kann zu einer Aminogruppe reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen unter sauren oder basischen Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Sulfonsäurederivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Sulfonamide.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfanitran undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: The nitro group in this compound can be reduced to an amine group.

Substitution: This compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Sulfamethoxazol

- Sulfadiazin

- Sulfapyridin

- Sulfathiazol

Einzigartigkeit

Sulfanitran ist einzigartig aufgrund seiner spezifischen Verwendung in der Geflügelindustrie als antikokzidielles Mittel. Während andere Sulfonamide wie Sulfamethoxazol und Sulfadiazin in der Humanmedizin verwendet werden, findet this compound seine Hauptanwendung in der Veterinärmedizin, insbesondere zur Kontrolle von Infektionen bei Hühnern .

Eigenschaften

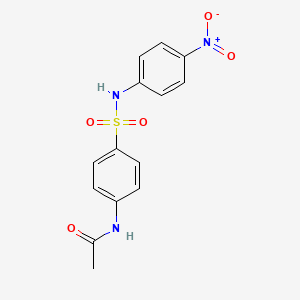

IUPAC Name |

N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBPFRGXNGPPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045898 | |

| Record name | Sulfanitran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-16-7 | |

| Record name | Sulfanitran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanitran [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanitran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfanitran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfanitran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFANITRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)